molecular formula C20H19N3O2S2 B2364145 N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251557-21-7

N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No. B2364145
CAS RN: 1251557-21-7
M. Wt: 397.51
InChI Key: GULXYAFKMRKPJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Researchers synthesized a series of 1,3,4-thiadiazole derivatives using this compound as a starting material. These derivatives were tested against bacterial strains such as E. coli, B. mycoides, and C. albicans. Notably, four compounds exhibited superior antimicrobial activity compared to others .

Cytotoxicity and Anticancer Potential

While specific studies on the anticancer potential of this compound are limited, exploring its cytotoxic effects against cancer cell lines could be an interesting avenue. Investigating its impact on breast cancer cell lines, for instance, may reveal valuable insights .

Anti-Inflammatory Properties

1,3,4-Thiadiazoles, including this compound, have been associated with anti-inflammatory effects. In an experimental setting, three derivatives demonstrated significant inhibition of paw edema, suggesting potential anti-inflammatory activity .

Antibacterial Agents

Particularly, compounds derived from this scaffold have shown antibacterial activity. For instance, compounds 5a and 5g exhibited considerable antibacterial effects against B. subtilis and P. aeruginosa, surpassing the standard drug used for comparison .

Other Potential Applications

While the above fields highlight specific areas of interest, further research may uncover additional applications. The compound’s chemical reactivity and structural features make it intriguing for medicinal chemistry, and its diverse biological properties warrant continued investigation .

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-26-15-6-3-13(4-7-15)12-21-18(24)14-5-8-16-17(11-14)22-20-23(19(16)25)9-2-10-27-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULXYAFKMRKPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

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